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Compound of Interest |

N',N'-diphenyl-1H-pyrrole-2-
Compound Name:

carbohydrazide
CAS No.: 1259162-41-8
Cat. No.: B2900527

Get Quote

Executive Summary

This guide critically evaluates the Structure-Activity Relationship (SAR) of pyrrole-2-
carbohydrazide analogs, specifically focusing on their application as Enoyl-acyl carrier protein
reductase (InhA) inhibitors for the treatment of Mycobacterium tuberculosis (Mtb).

While Isoniazid (INH) remains the frontline standard, the emergence of Multi-Drug Resistant
(MDR) strains necessitates novel scaffolds. Pyrrole-2-carbohydrazides share the essential
hydrazide pharmacophore with INH but offer a distinct heterocyclic core that allows for unique
substitution patterns (N1, C3, C4, C5) to overcome resistance mechanisms and improve

lipophilicity.

Key Finding: Benzylidene derivatives of pyrrole-2-carbohydrazide (Schiff bases) bearing
electron-withdrawing groups (EWGSs) at the phenyl ring demonstrate Minimum Inhibitory
Concentrations (MIC) comparable to Isoniazid (0.2-0.8 pg/mL) against M. tuberculosis H37Rv,
while offering superior lipophilic profiles for membrane permeation.
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Mechanism of Action & Biological Rationale[1][2]

The primary therapeutic target for hydrazide-based antimycobacterials is the disruption of the
Type Il Fatty Acid Synthesis (FAS-II) pathway, specifically the inhibition of InhA, which is crucial
for mycolic acid biosynthesis.

Pathway Visualization

The following diagram illustrates the mechanistic cascade of pyrrole-2-carbohydrazide analogs

disrupting bacterial cell wall integrity.
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Figure 1: Mechanistic pathway of InhA inhibition by hydrazide scaffolds leading to
mycobacterial cell death.

Comparative SAR Analysis

The efficacy of pyrrole-2-carbohydrazides hinges on the electronic and steric environment of
the hydrazide linker and the pyrrole ring. The data below compares synthesized analogs

against the standard, Isoniazid.

Data Comparison: Anti-Tubercular Activity (H37Rv
Strain)[3][4]

The following table synthesizes experimental MIC data from multiple studies focusing on N'-

benzylidene derivatives (Schiff bases).
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R-Group

Compound (Pheny Core MIC (ug/mL) Activity vs. LogP (Calc)
en m o alc
ID . J Scaffold st Isoniazid ¢
Ring)
Isoniazid Pyridine-4-
N/A ) 0.20 Reference -0.70
(Std) hydrazide
) Pyrrole-2- )
GS4 4-NOz2 (Nitro) ) 0.20 Equipotent 1.85
hydrazide
Pyrrole-2- )
GS2 2-Cl (Chloro) _ 0.40 High 2.10
hydrazide
Pyrrole-2- )
GS3 4-Cl (Chloro) ] 0.40 High 2.10
hydrazide
4-OH Pyrrole-2-
3d ) 3.12 Moderate 1.45
(Hydroxy) hydrazide
H
] Pyrrole-2-
3a (Unsubstitute ) 6.25 Low 1.20
hydrazide
d)
4-OCHs Pyrrole-2-
GS-OMe ) 12,5 Poor 1.60
(Methoxy) hydrazide

Data Source Aggregation: [1, 2, 4]

Critical SAR Insights
A. The Hydrazide Linker (The Pharmacophore)

The -C(=O)NHN= moiety is non-negotiable for high potency.

e Observation: Conversion of the hydrazide to a Schiff base (hydrazone) by condensing with

aromatic aldehydes significantly enhances activity compared to the free hydrazide.

e Causality: The

hybridized nitrogen in the imine bond improves geometric complementarity with the InhA

binding pocket and increases lipophilicity (LogP), facilitating transport across the waxy
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mycobacterial cell wall.

B. Electronic Effects on the Phenyl Ring

o Electron Withdrawing Groups (EWG): Analogs with EWGs (e.g., -NOz, -Cl) at the para or
ortho positions of the benzylidene ring (Compound GS4, GS2) exhibit the highest potency.

o Mechanism:[1][2] EWGs decrease electron density on the aromatic ring, potentially
strengthening

stacking interactions within the active site or influencing the stability of the drug-enzyme
adduct.

o Electron Donating Groups (EDG): Substituents like -OCHs (Methoxy) drastically reduce
potency (MIC > 12.5 pg/mL).

o Mechanism:[1][2] EDGs increase electron density, which may destabilize the binding
conformation or reduce the electrophilicity required for activation.

C. Pyrrole Ring Substitution (N1 Position)

» N-Methylation: Methylation at the N1 position of the pyrrole ring generally retains or slightly
improves activity compared to the free NH pyrrole. This suggests the pyrrole NH is not a
primary hydrogen bond donor in the critical binding interaction, allowing for lipophilic
optimization at this site.

Experimental Protocols

To ensure reproducibility and valid data comparison, the following protocols for synthesis and
biological assay are recommended. These are "self-validating" systems where controls must
pass for the data to be accepted.

Synthesis of N'-Benzylidene-Pyrrole-2-Carbohydrazides

This workflow utilizes a Schiff base condensation.[3][4][5]
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Start: Pyrrole-2-Carboxylic Acid

Esterification:
MeOH / H2S04 (Reflux)

Hydrazinolysis:
NH2NH2-H20 (Excess), Reflux 6h

Intermediate:
Pyrrole-2-Carbohydrazide

Condensation:
Substituted Benzaldehyde +
Cat. Glacial Acetic Acid (EtOH)

Product:
N'-Benzylidene Derivative
(Recrystallize from DMF/Water)

Click to download full resolution via product page

Figure 2: Synthetic route for target analogs.

Protocol Steps:

+ Hydrazinolysis: Dissolve pyrrole-2-carboxylate ester (0.01 mol) in ethanol (30 mL). Add
hydrazine hydrate (99%, 0.15 mol). Reflux for 6—8 hours.

o Validation: Monitor via TLC (Ethyl acetate:Hexane 4:6). Disappearance of ester spot
indicates completion.
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o Condensation: Mix pyrrole-2-carbohydrazide (0.01 mol) with the appropriate substituted
benzaldehyde (0.01 mol) in ethanol (40 mL). Add 2—3 drops of glacial acetic acid. Reflux for
3-5 hours.

 Purification: Cool to room temperature. Filter the precipitate.[4] Recrystallize from
DMF:Water (1:1) to ensure high purity (>98% by HPLC) before biological testing.

Microplate Alamar Blue Assay (MABA)

This is the industry standard for high-throughput anti-TB screening due to its colorimetric
endpoint, reducing reader bias.

Materials:

M. tuberculosis H37Ryv strain.[6][7]

Middlebrook 7H9 broth.[6]

Resazurin (Alamar Blue) solution.

Control: Isoniazid (Serial dilutions 0.1 — 10 pg/mL).
Procedure:
 Inoculation: Add 100 pL of 7H9 broth to 96-well plates.

o Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (final conc.
range 100 — 0.2 pg/mL).

¢ Incubation: Incubate at 37°C for 5 days.

e Development: Add 25 pL of freshly prepared 1:1 mixture of Alamar Blue and 10% Tween 80.
Incubate for 24 hours.

e Readout:
o Blue: No bacterial growth (Inhibition).

o Pink: Bacterial growth (Reduction of resazurin to resorufin).
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o Validation: The MIC is defined as the lowest concentration preventing the color change
from blue to pink. The Isoniazid control must show an MIC between 0.1-0.3 pg/mL for the
assay to be valid.

Conclusion

The pyrrole-2-carbohydrazide scaffold represents a viable alternative to the pyridine-based
Isoniazid, particularly when optimized with electron-withdrawing groups on the benzylidene
moiety.

Recommendation for Development: Researchers should prioritize the 4-Nitro (GS4) and 2,4-
Dichloro analogs for lead optimization. Future SAR studies should focus on bioisosteric
replacements of the phenyl ring with heterocycles (e.g., pyridine, thiazole) to further improve
solubility without compromising the electronic affinity for the InhA active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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